1S/C6H5FN2O/c7-5-4 (6 (8)10)2-1-3-9-5/h1-3H, (H2,8,10)
. The Canonical SMILES representation is C1=CC (=C (N=C1)F)C (=O)N
.
2-Fluoronicotinamide is an organic compound that serves as a derivative of nicotinamide, characterized by the substitution of a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C6H6FN3O, and it plays a significant role in medicinal chemistry and biochemistry due to its potential therapeutic applications.
This compound can be sourced through various synthetic routes involving the modification of nicotinamide derivatives. It falls under the classification of fluorinated pyridine derivatives, which are recognized for their enhanced biological activity and stability compared to their non-fluorinated counterparts.
The synthesis of 2-fluoronicotinamide typically involves the fluorination of nicotinamide or related pyridine derivatives. One common method utilizes 2-fluoronicotinic acid, which reacts with ammonia or amines to yield the desired amide.
Key steps in the synthesis include:
Industrial-scale production may involve continuous flow reactors to ensure high yield and purity while optimizing reaction conditions for efficiency.
2-Fluoronicotinamide can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action of 2-fluoronicotinamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes related to cellular metabolism, which can disrupt cancer cell growth and proliferation. The fluorinated structure enhances binding affinity to these targets, making it a promising candidate for therapeutic applications in oncology .
2-Fluoronicotinamide exhibits several notable physical and chemical properties:
Relevant data on its partition coefficient (Log P) indicates its hydrophobic characteristics, which are crucial for its biological activity .
2-Fluoronicotinamide has several applications in scientific research:
Research continues into its efficacy in cancer treatment and other therapeutic areas, highlighting its importance in drug discovery and development .
Nucleophilic fluorination is pivotal for introducing fluorine at the C2 position of the pyridine ring in 2-fluoronicotinamide synthesis. Halogen-exchange reactions (Halex) using alkali metal fluorides (KF, CsF) or tetraalkylammonium fluorides (e.g., n-Bu₄NF) enable the displacement of leaving groups (Cl, NO₂) from prefunctionalized nicotinamide precursors. For example, activated 2-chloronicotinamide undergoes fluorination with KF in polar aprotic solvents (DMSO, DMF) at 120–150°C, achieving 70–85% yields [1] [10]. Diaryliodonium salts serve as superior precursors due to their enhanced leaving-group ability. Recent studies show that aryl(2-thienyl)iodonium salts allow fluorination of electron-deficient pyridines at 80°C with radiochemical yields (RCY) >90% in [¹⁸F] labeling, demonstrating applicability to fluoronicotinamide intermediates [10].
Regioselectivity challenges in fluorinating unsymmetrical pyridine derivatives are addressed using hydrogen-bond-donor (HBD) catalysts like Schreiner’s urea. These catalysts modulate fluoride nucleophilicity via charge density attenuation, enabling kinetic control to favor C2 fluorination over C4/C6 positions [7]. For instance, urea-catalyzed fluorination of 2,6-dichloronicotinate with KF in 1,2-difluorobenzene achieves a 4:1 preference for C2 fluorination (Table 1) [7].
Table 1: Regioselectivity in Pyridine Fluorination
Substrate | Fluoride Source | Catalyst | Solvent | C2:C6 Ratio | Yield (%) |
---|---|---|---|---|---|
2,6-Dichloronicotinic acid | CsF | None | DCM | 1:20 | 34 |
2,6-Dichloronicotinic acid | KF | Schreiner’s urea | 1,2-DFB | 4:1 | 95 |
Amidation of 2-fluoronicotinic acid employs direct coupling or activated ester intermediates. Boron-based catalysts like (2-thiophenyl)boronic acid facilitate room-temperature amidation with amines, achieving 88–95% yields and tolerating heterocyclic amines without racemization [8]. Alternatively, ynamide coupling reagents (e.g., N-(benzoyloxy)ynamides) enable peptide synthesis under mild conditions (0°C, 5 min), providing 92% yield for 2-fluoronicotinamide derivatives with near-zero epimerization [8].
Industrial-scale processes leverage cost-effective agents like propylphosphonic anhydride (T3P®), which minimizes byproduct formation. A study comparing T3P® and carbodiimides (EDC) showed superior atom economy (E-factor: 0.8 vs. 1.5) and yields (94% vs. 85%) for T3P®-mediated amidation (Table 2) [8]. Enzymatic catalysis using lipases (e.g., Candida antarctica) in non-aqueous media offers a green alternative, though substrate scope remains limited to aliphatic amines [6].
Table 2: Amidation Reagent Performance
Reagent | Temperature (°C) | Time (h) | Yield (%) | E-Factor | Epimerization Risk |
---|---|---|---|---|---|
T3P® | 25 | 1 | 94 | 0.8 | Low |
EDC/HOBt | 25 | 12 | 85 | 1.5 | Moderate |
Boronic acid | 25 | 3 | 92 | 0.6 | None |
Ynamide | 0 | 0.08 | 92 | 0.9 | None |
Continuous-flow reactors enhance yield and safety for exothermic fluorination/amidation steps. A multi-objective Bayesian optimization (MOBO) platform for O-methylisourea (a nicotinamide precursor) achieved a 52.2 g/h production rate and E-factor of 0.557 by optimizing temperature, residence time, and molar ratios in microreactors [2]. Purification challenges due to polar impurities (e.g., unreacted acid) are mitigated via crystallization using antisolvents (heptane/ethyl acetate). For 2-fluoronicotinamide, pH-controlled crystallization (pH 5–6) yields >99.5% purity [5].
Process analytical technology (PAT) tools like in-line FTIR monitor reaction progression, reducing batch failures. Eli Lilly’s automated synthesis laboratory integrates PAT with high-throughput screening (HTS), cutting optimization time by 70% for amidation steps [5] [9].
Solvent sustainability is critical for waste reduction. Life-cycle assessment (LCA) guides substitutions: cyclopentyl methyl ether (CPME) replaces THF (carcinogenic), while 2-MeTHF (biobased) achieves comparable fluorination yields with improved recyclability [5] [9]. GSK’s solvent selection tool prioritizes water/ethanol for amidation, lowering process mass intensity (PMI) by 40% [5].
Waste valorization includes converting fluoride salts (KF, CsF) into cement additives or water-treatment chemicals. A closed-loop system for 2-fluoronicotinamide synthesis reduced aqueous waste by 85% via membrane-assisted solvent recovery [9]. Catalytic recycling of boronic acids via aqueous extraction is demonstrated, with five reuse cycles showing <5% activity loss [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: